
1-butyl-1H-pyrazol-3-amine
Overview
Description
1-Butyl-1H-pyrazol-3-amine is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of a butyl group attached to the pyrazole ring at the 1-position and an amine group at the 3-position. Pyrazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to be versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They are often used as synthetic building blocks in the synthesis of remarkable organic molecules with versatile functionalities .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit certain kinases, leading to changes in cell cycle progression .
Biochemical Pathways
For example, some pyrazole derivatives have been found to inhibit certain kinases, which play crucial roles in various cellular processes .
Result of Action
Pyrazole derivatives have been reported to exhibit a variety of biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1H-pyrazol-3-amine can be synthesized through several methods, including the following:
Condensation Reaction: One common method involves the condensation of butyl hydrazine with 2-chloroacrylonitrile under acidic conditions. The reaction proceeds through the formation of an intermediate pyrazolyl intermediate, which is then hydrolyzed to yield the desired product.
Cyclization Reaction: Another approach involves the cyclization of butyl hydrazine with β-keto esters or β-diketones in the presence of a suitable catalyst, such as an acid or base. The resulting pyrazole ring is then functionalized to introduce the amine group at the 3-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using large-scale reactors equipped with efficient mixing and temperature control systems. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated systems are often employed to enhance production efficiency and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the amine group to an amine derivative, such as an amide or an imine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions are often carried out using strong acids, such as sulfuric acid or nitric acid, and halogenating agents like bromine or chlorine.
Major Products Formed:
Pyrazolone Derivatives: Oxidation of this compound can yield pyrazolone derivatives, which are used in the synthesis of pharmaceuticals and agrochemicals.
Amine Derivatives: Reduction reactions can produce amide or imine derivatives, which have applications in organic synthesis and material science.
Substituted Pyrazoles: Electrophilic substitution reactions can introduce various functional groups, leading to the formation of halogenated or sulfonated pyrazoles.
Scientific Research Applications
Pharmaceutical Applications
1-Butyl-1H-pyrazol-3-amine serves as a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential as inhibitors for several biological targets, making them valuable in drug development.
Key Pharmaceutical Applications:
- Phosphatidylinositol-3-Kinase Inhibitors : The compound is involved in synthesizing phosphatidylinositol-3-kinase (PI3K) inhibitors, which are crucial in cancer therapy due to their role in regulating cell growth and metabolism .
- Calcium Channel Modulators : Structural modifications of this compound can lead to the development of release-activated calcium channel inhibitors, which may be beneficial in treating conditions such as rheumatoid arthritis and asthma .
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:
Biological Activities:
- Anti-inflammatory : Compounds derived from pyrazoles have demonstrated significant anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Antimicrobial : Studies have shown that pyrazole derivatives possess antimicrobial activity against various bacterial strains, indicating their potential use in developing new antibiotics .
- Anticancer : The ability of these compounds to inhibit tumor cell growth positions them as potential anticancer agents, particularly through their action on specific cellular pathways .
Synthetic Methodologies
The synthesis of this compound and its derivatives can be achieved through various methods. These synthetic routes are essential for producing compounds with desired biological activities.
Synthesis Techniques:
- One-Pot Reactions : Efficient one-pot synthesis methods have been reported, allowing for the rapid assembly of complex pyrazole derivatives without the need for extensive purification steps .
- Condensation Reactions : The use of condensation reactions involving readily available starting materials has been highlighted as a practical approach to synthesize this compound derivatives .
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound derivatives in various biological assays:
Comparison with Similar Compounds
1-tert-butyl-1H-pyrazol-3-amine: This compound has a tert-butyl group instead of a butyl group, which can influence its reactivity and stability.
1-benzyl-1H-pyrazol-3-amine: This compound has a benzyl group attached to the pyrazole ring, which can impart different chemical and biological properties compared to the butyl group.
Biological Activity
1-butyl-1H-pyrazol-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The specific position of functional groups on the pyrazole ring significantly influences its chemical behavior and biological activity. The presence of the butyl group at the 1-position enhances lipophilicity, which may impact its bioavailability and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and related pyrazole derivatives.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
Enterococcus faecalis | 62.5 - 125 μM | Disruption of cell wall synthesis |
Escherichia coli | 125 μg/mL | Bactericidal action |
The compound exhibits bactericidal effects primarily by inhibiting protein synthesis pathways, which is crucial for bacterial growth and replication. Additionally, it has shown moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, indicating its potential as a therapeutic agent against biofilm-associated infections .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives, including this compound, can be significantly influenced by their structural modifications. Research indicates that:
- Substituents on the Pyrazole Ring : Variations in substituents can enhance or diminish activity against specific pathogens.
- Positioning of Functional Groups : The location of the amine group in relation to other substituents affects both the lipophilicity and interaction with target enzymes or receptors.
For instance, derivatives with halogen substitutions have been shown to improve antibacterial potency compared to their non-substituted counterparts .
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
- In Vivo Efficacy Against MRSA : A study demonstrated that a derivative of this compound significantly reduced MRSA infection in animal models when administered at doses correlating with its MIC values.
- Biofilm Disruption : Another investigation revealed that treatment with this compound effectively disrupted established biofilms in vitro, showcasing its potential application in treating chronic infections where biofilm formation is a challenge .
Properties
IUPAC Name |
1-butylpyrazol-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-3-5-10-6-4-7(8)9-10/h4,6H,2-3,5H2,1H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPPDLZIROXCKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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